PhosTAC3

Chemical Biology Targeted Protein Dephosphorylation PP2A Recruitment

PhosTAC3 is a phosphorylation-targeting chimera (PhosTAC) molecule composed of a linker with three PEG groups. It is designed to recruit the serine/threonine protein phosphatase 2A (PP2A) holoenzyme to specific phosphoprotein substrates, thereby inducing targeted dephosphorylation.

Molecular Formula C50H71ClN2O13
Molecular Weight 943.6 g/mol
Cat. No. B12391895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosTAC3
Molecular FormulaC50H71ClN2O13
Molecular Weight943.6 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCCCCCCl
InChIInChI=1S/C50H71ClN2O13/c1-7-40(38-33-45(59-4)48(61-6)46(34-38)60-5)49(55)53-24-12-10-17-41(53)50(56)66-42(20-18-36-19-21-43(57-2)44(31-36)58-3)37-15-14-16-39(32-37)65-35-47(54)52-23-26-63-28-30-64-29-27-62-25-13-9-8-11-22-51/h14-16,19,21,31-34,40-42H,7-13,17-18,20,22-30,35H2,1-6H3,(H,52,54)/t40-,41-,42+/m0/s1
InChIKeyURAXYIMEKGUPKY-WTQYMLSTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PhosTAC3: A Defined Phosphorylation-Targeting Chimera (PhosTAC) with PEG-Based Linker for PP2A-Mediated Dephosphorylation Studies


PhosTAC3 is a phosphorylation-targeting chimera (PhosTAC) molecule composed of a linker with three PEG groups [1]. It is designed to recruit the serine/threonine protein phosphatase 2A (PP2A) holoenzyme to specific phosphoprotein substrates, thereby inducing targeted dephosphorylation [1]. PhosTAC3 has been reported to induce the dephosphorylation of PDCD4 and FOXO3a, two proteins critically involved in tumor suppression and cellular signaling [1].

Why PhosTAC3 Cannot Be Replaced by Generic Phosphatase Inhibitors or Alternative PhosTAC Scaffolds


PhosTACs operate via a proximity-induced dephosphorylation mechanism that is highly dependent on the precise chemical structure of the bifunctional linker and its ability to recruit specific PP2A subunits [1]. Unlike small-molecule phosphatase inhibitors that globally block enzyme activity, PhosTAC3 is engineered to selectively bring PP2A into proximity with a target phosphoprotein [1]. Furthermore, even within the PhosTAC class, substitution is not trivial; the published primary research demonstrates that a structurally distinct analog, PhosTAC7, induces significantly more efficient ternary complex formation and downstream dephosphorylation of FOXO3a than PhosTAC3 [1]. This indicates that linker composition and length are critical determinants of biological activity, and procurement of a specific, validated compound like PhosTAC3 is essential for experimental reproducibility.

Quantitative Differentiation of PhosTAC3: Head-to-Head Comparative Evidence


Reduced Ternary Complex Formation Efficiency of PhosTAC3 Relative to PhosTAC7

In a direct cellular assay measuring the formation of a ternary complex between PP2A, a FOXO3a substrate, and a PhosTAC molecule, PhosTAC3 was observed to induce complex formation 'to a lesser extent' than PhosTAC7 [1]. The study established that PhosTAC7, but not PhosTAC7F or DMSO, could induce this complex. While PhosTAC3 was active, its reduced efficiency compared to a structurally distinct analog in the same experimental system highlights that linker composition critically modulates the ability to recruit the phosphatase machinery. Quantitative dephosphorylation data for PhosTAC3 was not reported in this primary study, indicating its activity was below the threshold for detailed kinetic analysis compared to PhosTAC7 [1].

Chemical Biology Targeted Protein Dephosphorylation PP2A Recruitment

Lack of Quantified Dephosphorylation Activity for FOXO3a Distinguishes PhosTAC3 from PhosTAC7

The primary publication reports that PhosTAC7 induces approximately 30% dephosphorylation of FOXO3a at serine 318/321 residues when normalized to total protein level [1]. In contrast, no quantitative dephosphorylation data is provided for PhosTAC3 under the same conditions [1]. The absence of such data for PhosTAC3 suggests its activity was significantly lower than PhosTAC7, and it was not pursued for detailed kinetic or functional characterization. This finding directly informs experimental design: PhosTAC7 is the superior choice for achieving robust FOXO3a dephosphorylation, while PhosTAC3 serves as a structurally related, but less potent, alternative.

FOXO3a Dephosphorylation Kinetics Transcription Factor Activation

Structural Distinction: PhosTAC3 Contains a Tri-PEG Linker vs. Alternative Scaffolds

PhosTAC3 is defined by its molecular composition: it consists of a linker bearing three PEG groups [1]. This structural feature differentiates it from other PhosTACs, such as PhosTAC7, which employs a distinct linker architecture [1]. The presence of the tri-PEG linker is likely a primary contributor to its observed differences in ternary complex formation efficiency [1]. Additionally, this structure correlates with specific handling properties: PhosTAC3 is an oil with a molecular weight of 943.56 g/mol and demonstrates high solubility in DMSO (130 mg/mL, equivalent to 137.78 mM) .

Linker Chemistry PROTAC Design Physicochemical Properties

PhosTAC3: Validated Application Scenarios for Scientific Procurement


Investigating PDCD4-Mediated Tumor Suppression

PhosTAC3 is directly cited for inducing the dephosphorylation of PDCD4, a key tumor suppressor protein [1]. Researchers studying the role of PDCD4 phosphorylation in cancer cell proliferation or apoptosis should procure PhosTAC3 as a validated tool compound to modulate this specific target.

Studying FOXO3a Signaling with a Less Potent PhosTAC Control

Given that PhosTAC7 induces robust FOXO3a dephosphorylation (~30%) and transcriptional activation, while PhosTAC3 shows reduced ternary complex formation and no reported dephosphorylation activity, PhosTAC3 can be strategically used as a less active comparator or control molecule in FOXO3a studies [1]. This allows researchers to differentiate between on-target, high-efficiency effects (PhosTAC7) and a weaker or potentially off-target profile.

Chemical Biology Research on Linker-Dependent Activity of Bifunctional Degraders

The distinct linker architecture of PhosTAC3 (three PEG groups) compared to PhosTAC7 provides a platform for studying how subtle changes in linker composition affect the formation of ternary complexes and the efficiency of targeted dephosphorylation [1]. Procurement of PhosTAC3 is essential for structure-activity relationship (SAR) studies within the PhosTAC class.

Validated Positive Control for PP2A Recruitment Assays

PhosTAC3 has been experimentally confirmed to induce ternary complex formation between PP2A and a FOXO3a substrate, albeit with lower efficiency than PhosTAC7 [1]. It can therefore serve as a validated positive control compound in cellular assays designed to screen for or characterize other PP2A-recruiting molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PhosTAC3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.